(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[2-(2-chloro-4-hydroxyphenyl)ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-20-16(19)13-6-3-11(4-7-13)2-5-12-8-9-14(18)10-15(12)17/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGFXXLXIGQIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Preparation of Methyl 4-Formylbenzoate :
Esterification of 4-carboxybenzaldehyde with methanol in the presence of sulfuric acid yields methyl 4-formylbenzoate. -
Synthesis of (2-Chloro-4-methoxyphenyl)methylphosphonate :
Treatment of 2-chloro-4-methoxybenzyl bromide with triethyl phosphite under reflux produces the phosphonate ester. -
Coupling Reaction :
Reacting methyl 4-formylbenzoate with the phosphonate ester in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base generates (E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate. Typical yields range from 65–75%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| E-Selectivity | >95% |
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated Heck and Suzuki couplings offer alternative routes, particularly for introducing halogenated aryl groups. US6433214B1 highlights the use of arylzinc reagents in cross-couplings with sulfonate esters.
Heck Coupling Protocol:
-
Substrate Preparation :
Methyl 4-vinylbenzoate is synthesized via esterification of 4-vinylbenzoic acid. -
Coupling with 2-Chloro-4-iodophenol :
Using Pd(OAc)₂ as a catalyst and triethylamine as a base, the reaction proceeds in DMF at 80°C, yielding the E-isomer preferentially (80–85% yield).
Advantages :
Chlorination Strategies for ortho-Substitution
Introducing the chlorine atom at the ortho position relative to the hydroxyl group requires directed electrophilic substitution. US5847236A details chlorination using Lewis acids (e.g., AlCl₃) and diaryl sulfides as catalysts.
Directed Chlorination of 4-Hydroxystyrene:
-
Protection of Hydroxyl Group :
4-Hydroxystyrene is methylated using dimethyl sulfate to form 4-methoxystyrene. -
Chlorination :
Reaction with Cl₂ in the presence of AlCl₃ and diphenyl sulfide at 30–50°C selectively chlorinates the ortho position (90–95% selectivity). -
Deprotection :
BBr₃ in dichloromethane removes the methyl protecting group, yielding 2-chloro-4-hydroxystyrene.
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Cl₂ Equivalents | 1.1–1.3 |
| Catalyst Loading (AlCl₃) | 5–10 mol% |
Final Deprotection and Isolation
Demethylation of the methoxy group in (E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C.
Demethylation Protocol:
-
Reaction Conditions :
-
BBr₃ (3.0 equiv), CH₂Cl₂, −78°C to 0°C, 2–4 hours.
-
-
Workup :
Quench with methanol, followed by aqueous extraction and column chromatography (silica gel, hexane/ethyl acetate).
Yield : 70–85%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | E-Selectivity | Scalability |
|---|---|---|---|
| Wittig-Horner | 65–75 | >95% | High |
| Heck Coupling | 80–85 | 90–95% | Moderate |
| Directed Chlorination | 70–85 | >90% | High |
Key Findings :
-
The Wittig-Horner method offers superior stereocontrol but requires anhydrous conditions.
-
Heck coupling provides higher yields but demands expensive palladium catalysts.
-
Directed chlorination ensures regioselectivity but involves multiple protection/deprotection steps.
Industrial-Scale Considerations
CN102627591B and CN105017101A emphasize cost-effective oxidation and chlorination protocols using nitric acid and iron catalysts. For example, nitric acid-mediated oxidation of 2-chloro-4-methylsulfonyltoluene at 175–195°C produces 2-chloro-4-methylsulfonylbenzoic acid, which is esterified to the target compound.
Optimized Industrial Process :
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated styryl group can be reduced to form a saturated alkyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Methyl 4-Benzyloxy-2-hydroxybenzoate ()
- Substituents : A benzyloxy group at the 4-position and a hydroxyl group at the 2-position.
- Key Differences : Lacks the styryl linkage but shares the benzoate core. The benzyloxy group enhances lipophilicity compared to the hydroxystyryl group in the target compound.
- Applications : Used in liquid crystal synthesis and polymer science due to its planar aromatic structure .
Methyl 4-((Diethylamino)methyl)benzoate ()
- Substituents: A diethylamino-methyl group at the 4-position.
- Key Differences: The amino group introduces basicity and water solubility (as hydrochloride salts), contrasting with the neutral hydroxystyryl group.
- Synthesis : Microwave-assisted reactions achieve ≥95% purity, differing from the target compound’s classical reflux methods .
Methyl 4-(3-Chloropropoxy)-3-(trifluoromethyl)benzoate (Compound 63, )
Physicochemical Properties
Lipophilicity and Solubility
- The hydroxystyryl group in the target compound enhances water solubility via hydrogen bonding, whereas benzyloxy () and trifluoromethyl () groups increase lipophilicity .
- Aminoethyl derivatives () form water-soluble hydrochloride salts, critical for pharmacological applications .
Spectroscopic Data
- NMR : The target compound’s styryl protons would show characteristic coupling constants (J ≈ 16 Hz for trans-configuration), distinct from the singlet aromatic protons in benzyloxy analogs (δ 8.3 in ) .
- Mass Spectrometry : Styryl derivatives exhibit fragmentation patterns reflecting the loss of substituents (e.g., Cl or OH), while ureido derivatives () show [M+H]+ peaks at m/z 438–439 .
Biological Activity
(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters, characterized by the presence of a hydroxystyryl group and a chlorine atom. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₃H₁₁ClO₃
- Molecular Weight : 252.68 g/mol
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation by targeting specific pathways such as the epidermal growth factor receptor (EGFR) pathway. For instance, derivatives of benzoate esters have been studied for their ability to induce apoptosis in cancer cell lines through caspase activation .
- Antimicrobial Properties : The presence of halogenated groups in organic compounds often enhances antimicrobial activity. Studies have reported that halogenated derivatives exhibit significant antibacterial and antifungal properties against a range of pathogens .
Anticancer Activity
A study focusing on the synthesis of new benzoate derivatives demonstrated that certain compounds could effectively inhibit EGFR tyrosine kinase activity, leading to cytotoxic effects in various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) . The results indicated that these compounds could activate the extrinsic apoptotic pathway, showcasing their potential as anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The studies revealed that these compounds exhibited a broad spectrum of activity, suggesting their utility in developing new antimicrobial therapies .
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | A549 | 15.6 |
| HepG2 | 12.3 | ||
| HCT-116 | 10.5 | ||
| Antimicrobial | Staphylococcus aureus | 8.7 | |
| Escherichia coli | 6.5 |
Q & A
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Q. How can researchers engineer this compound for enhanced photophysical properties in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
